4,4,5,5-Tetramethyl-2-(4-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane
CAS No.: 2253981-35-8
Cat. No.: VC11650894
Molecular Formula: C19H23BO2
Molecular Weight: 294.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2253981-35-8 |
|---|---|
| Molecular Formula | C19H23BO2 |
| Molecular Weight | 294.2 g/mol |
| IUPAC Name | 4,4,5,5-tetramethyl-2-(2-methyl-5-phenylphenyl)-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C19H23BO2/c1-14-11-12-16(15-9-7-6-8-10-15)13-17(14)20-21-18(2,3)19(4,5)22-20/h6-13H,1-5H3 |
| Standard InChI Key | ICJHVLHLUGLGQW-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C3=CC=CC=C3)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C3=CC=CC=C3)C |
Introduction
Structural and Molecular Characteristics
The molecular formula of 4,4,5,5-Tetramethyl-2-(4-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane is inferred as C₁₉H₂₃BO₂, based on analogous compounds such as 4,4,5,5-Tetramethyl-2-(2'-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane (CAS 2268821-73-2), which shares a nearly identical framework except for the methyl group position on the biphenyl moiety . The dioxaborolane ring system consists of a boron atom bonded to two oxygen atoms and two geminal dimethyl groups, conferring steric protection that enhances stability against hydrolysis .
The biphenyl substituent introduces aromaticity and planar geometry, facilitating π-π interactions in catalytic systems. Substituent positioning (e.g., 4-methyl vs. 2'-methyl) influences electronic effects, as para-methyl groups donate electron density through inductive effects, potentially modulating reactivity in Suzuki-Miyaura couplings .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of this compound likely follows established protocols for pinacol boronic esters. A representative pathway involves:
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Lithiation of 3-bromo-4-methylbiphenyl using n-butyllithium in tetrahydrofuran at low temperatures.
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Borylation with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, yielding the target compound after aqueous workup .
This method mirrors the production of 4,4,5,5-Tetramethyl-2-(2'-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane, where palladium-catalyzed Miyaura borylation achieves high yields . Alternative approaches may employ transition-metal-free conditions or microwave-assisted reactions to optimize efficiency.
Physicochemical Properties
Key properties extrapolated from similar compounds include:
The compound’s lipophilicity, estimated via LogP (~3.2), suggests moderate membrane permeability, aligning with its role in drug discovery .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
As a boronic ester, this compound serves as a critical coupling partner in Suzuki reactions, enabling aryl-aryl bond formation. For instance, it facilitates the synthesis of biphenyl-based kinase inhibitors, where the methyl group enhances metabolic stability .
Pharmaceutical Intermediates
Derivatives of this boronic ester are intermediates in antivirals and anticancer agents. The biphenyl scaffold is prevalent in non-steroidal anti-inflammatory drugs (NSAIDs), where boronation introduces targeting specificity .
Regulatory and Environmental Considerations
Under HS Code 2934.99.9090, this compound falls under "other heterocyclic compounds," subject to a 6.5% MFN tariff . Environmental persistence data are lacking, but boron-containing compounds generally require cautious disposal to prevent aquatic toxicity .
Future Research Directions
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Toxicokinetic Studies: Elucidate absorption, distribution, and excretion pathways.
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Catalytic Optimization: Explore nickel or copper catalysts for greener synthesis.
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Polymer Chemistry: Investigate use in boron-containing polymers for optoelectronics.
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